molecular formula C21H26ClNO2 B4132863 3-(5-chloro-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropanamide

3-(5-chloro-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropanamide

Cat. No. B4132863
M. Wt: 359.9 g/mol
InChI Key: FSMPIXPHEVVHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-chloro-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropanamide, also known as Loperamide, is a synthetic opioid drug that is widely used to treat diarrhea. It is a potent agonist of the mu-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids. Loperamide is a powerful antidiarrheal agent that acts by slowing down the motility of the gastrointestinal tract, thereby reducing the frequency of bowel movements.

Mechanism of Action

3-(5-chloro-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropanamide acts by binding to the mu-opioid receptor in the gastrointestinal tract. This reduces the release of acetylcholine and other neurotransmitters, which slows down the motility of the gut and reduces the frequency of bowel movements. 3-(5-chloro-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropanamide does not cross the blood-brain barrier, which means it does not produce the typical opioid effects such as euphoria and sedation.
Biochemical and Physiological Effects:
3-(5-chloro-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropanamide has a number of biochemical and physiological effects. It reduces the secretion of water and electrolytes into the gut, which helps to reduce diarrhea. It also reduces the tone and contractions of the smooth muscle in the gut, which slows down the passage of food through the intestines. 3-(5-chloro-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropanamide does not affect the absorption of nutrients from the gut, nor does it affect the normal flora of the gut.

Advantages and Limitations for Lab Experiments

3-(5-chloro-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropanamide is a useful tool in pharmacological research because it is a selective agonist of the mu-opioid receptor. It is also a potent antidiarrheal agent that is widely used in clinical practice. However, there are some limitations to its use in lab experiments. 3-(5-chloro-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropanamide is a synthetic opioid that is not found in nature, which means it may not accurately reflect the effects of endogenous opioids. Additionally, the use of loperamide in lab experiments is limited by its poor solubility and stability in aqueous solutions.

Future Directions

There are several areas of future research that could be pursued with loperamide. One area of interest is the use of loperamide as a potential treatment for opioid addiction. 3-(5-chloro-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropanamide has been shown to produce some of the same effects as opioids, but it does not produce the typical opioid effects on the central nervous system. This makes it a potential candidate for the treatment of opioid addiction. Another area of interest is the development of more potent and selective agonists of the mu-opioid receptor. 3-(5-chloro-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropanamide is a useful tool in pharmacological research, but there is still much to be learned about the mu-opioid receptor and its role in pain perception, addiction, and other physiological processes.

Scientific Research Applications

3-(5-chloro-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropanamide has been extensively studied for its antidiarrheal properties. It has been shown to be effective in treating both acute and chronic diarrhea in humans and animals. 3-(5-chloro-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropanamide is also used as a model drug in pharmacological research to study the mu-opioid receptor and opioid pharmacology. It has been used to study the effects of opioids on gastrointestinal motility, pain perception, and drug tolerance.

properties

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO2/c1-14(2)23(15(3)4)21(25)13-18(16-8-6-5-7-9-16)19-12-17(22)10-11-20(19)24/h5-12,14-15,18,24H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMPIXPHEVVHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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